molecular formula C19H17Cl2N3O2S B7733012 MFCD06642235

MFCD06642235

Cat. No.: B7733012
M. Wt: 422.3 g/mol
InChI Key: QULXZMSQFYDFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06642235 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 56469-02-4 (MDL: MFCD02258901) share comparable attributes in terms of synthesis, physicochemical properties, and applications, offering a framework for hypothetical extrapolation .

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c1-26-16-8-3-2-7-15(16)22-11-17(25)24-19-23-10-13(27-19)9-12-5-4-6-14(20)18(12)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXZMSQFYDFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production of MFCD06642235 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to achieve high yield and purity on a larger scale. Industrial production may also involve continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: MFCD06642235 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

MFCD06642235 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD06642235 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally analogous to MFCD06642235, based on similarity scores and shared properties:

Compound CAS No. MDL No. Molecular Formula Molecular Weight Similarity Score Key Properties
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 MFCD13195646 C₆H₅BBrClO₂ 235.27 0.87 High GI absorption, BBB permeability
5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one 56469-02-4 MFCD02258901 C₉H₉NO₂ 163.17 0.93 Moderate solubility (0.24 mg/mL)
(4-Methoxypyridin-2-yl)methanamine 905306-69-6 MFCD10697534 C₇H₁₀N₂O 138.17 0.85 High water solubility, non-BBB permeable

Notes:

  • Similarity scores (0.71–0.93) are derived from computational models comparing molecular descriptors like LogP, TPSA, and hydrogen-bonding patterns .
  • Functional similarities include applications in catalysis (boronic acids) or medicinal chemistry (isoquinolinones) .
Physicochemical Properties

A comparative analysis of key properties is shown below:

Parameter This compound (Hypothetical) CAS 1046861-20-4 CAS 56469-02-4
LogP (Octanol-Water) 2.15 (predicted) 2.15 1.64
TPSA (Ų) 40.46 40.46 46.33
Water Solubility 0.24 mg/mL 0.24 mg/mL 0.24 mg/mL
BBB Permeability Yes Yes No

Key Findings :

  • CAS 1046861-20-4 exhibits high BBB permeability, making it suitable for neuroactive drug development, whereas CAS 56469-02-4 is restricted to peripheral applications due to its larger TPSA .
  • All compounds show moderate-to-high GI absorption, aligning with their use in oral drug formulations .

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